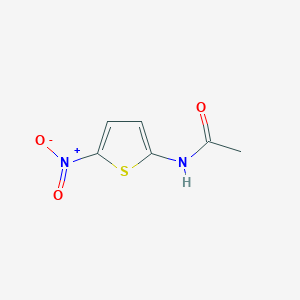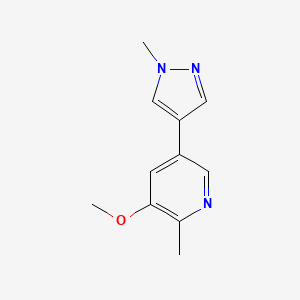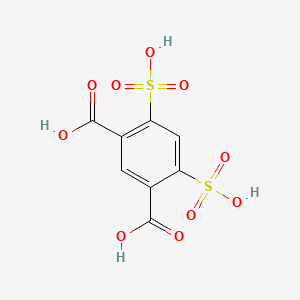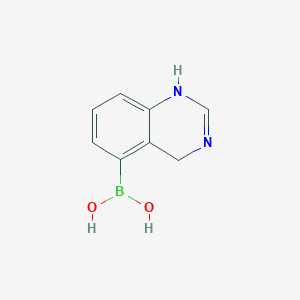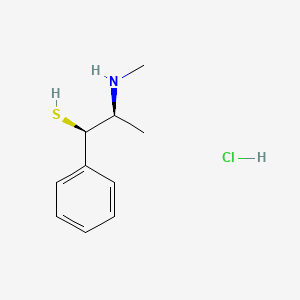
1-Propanethiol, 2-(methylamino)-1-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a thiol group, which is known for its reactivity, and a phenyl group, which contributes to its aromatic properties. The presence of a methylamino group further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetone and methylamine.
Formation of Intermediate: The initial step involves the reaction of phenylacetone with methylamine to form an intermediate compound.
Thiol Addition: The intermediate is then subjected to thiol addition, where a thiol group is introduced to the molecule.
Chiral Resolution: The resulting compound is resolved into its chiral forms using chiral resolution techniques.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as crystallization and chromatography.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Alcohols: Resulting from reduction of the carbonyl group.
Substituted Aromatics: Products of electrophilic aromatic substitution.
Scientific Research Applications
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride involves its interaction with molecular targets through its functional groups:
Thiol Group: Engages in redox reactions and forms covalent bonds with target proteins.
Methylamino Group: Participates in hydrogen bonding and electrostatic interactions.
Phenyl Group: Contributes to hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-(methylamino)-1-phenyl-1-propanol: Shares a similar structure but lacks the thiol group.
(2S)-2-(methylamino)-1-propanol: Similar backbone but different functional groups.
(1R,2R)-2-(methylamino)-1-(4-methylphenyl)-1-propanol: Contains a methyl-substituted phenyl group.
Uniqueness
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming disulfide bonds. This makes it valuable for applications requiring thiol-specific interactions.
Properties
CAS No. |
2784-28-3 |
|---|---|
Molecular Formula |
C10H16ClNS |
Molecular Weight |
217.76 g/mol |
IUPAC Name |
(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1 |
InChI Key |
WRDBTVCAPYYJDC-GNAZCLTHSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)S)NC.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)S)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


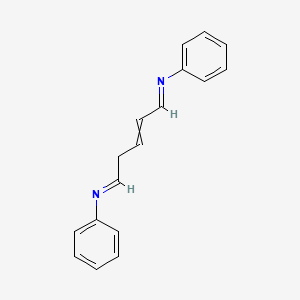
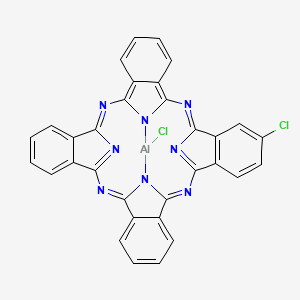
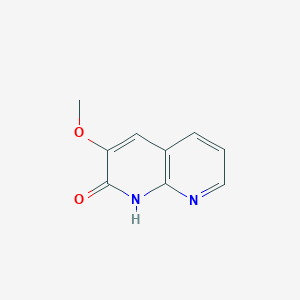
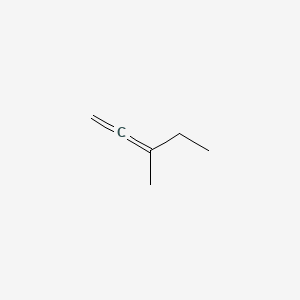
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
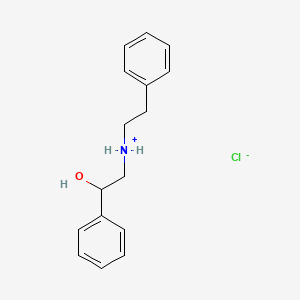
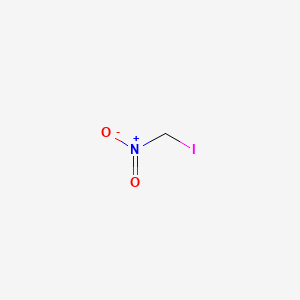

![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
